2,3'-Bipiperidine

Physicochemical characterization Compound library procurement Drug discovery

Researchers requiring a non-symmetric bispiperidine core for SAR studies often face limited access to the 2,3'-regioisomer, as most suppliers stock only symmetric 4,4'- or 2,2'-variants. 2,3'-Bipiperidine (CAS 2467-09-6) resolves this gap with its distinctive spatial arrangement of two differentially positioned nitrogen atoms. - Exploit unique N-orientation for CNS pharmacophore design (LogP 1.13, MW 168.28). - Essential scaffold for CCR3/CCR5 antagonist programs and chiral ligand development. - Available at 98% purity with cold-chain storage and ambient global shipping.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 2467-09-6
Cat. No. B13252030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3'-Bipiperidine
CAS2467-09-6
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2CCCNC2
InChIInChI=1S/C10H20N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h9-12H,1-8H2
InChIKeyVIBRTPAHHNJKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3'-Bipiperidine: A Distinct Bispiperidine Scaffold


2,3'-Bipiperidine (CAS 2467-09-6) is a bicyclic organic compound belonging to the bispiperidine class, characterized by two piperidine rings linked via a carbon-carbon bond between the 2-position of one ring and the 3'-position of the other . With a molecular formula of C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol, this compound presents a unique asymmetric scaffold that distinguishes it from its symmetric counterparts like 4,4'-bipiperidine and 2,2'-bipiperidine [1]. The 2,3'-linkage creates a distinctive spatial arrangement of the two nitrogen atoms, resulting in a specific orientation of hydrogen bond donors and acceptors that is fundamentally different from other regioisomeric bipiperidines .

Asymmetric bispiperidine scaffold with distinct 2,3′-linkage
Non-equivalent nitrogen orientation for selective derivatization
Suitable for exploring novel pharmacophore geometries Research scaffold context

Why 2,3'-Bipiperidine Cannot Be Substituted


Substituting 2,3'-bipiperidine with other bipiperidine regioisomers (e.g., 2,2'-, 4,4'-, or 3,3'-bipiperidine) is not scientifically valid due to the profound impact of the linkage position on molecular geometry, nitrogen atom orientation, and resultant pharmacophore presentation. The 2,3'-linkage creates an asymmetric scaffold where the two piperidine nitrogens are positioned at different distances and angles relative to each other compared to symmetric isomers [1]. This unique geometry directly influences key molecular properties including pKa, conformational flexibility, and the spatial presentation of functional groups when the scaffold is derivatized [2]. In the context of structure-activity relationships (SAR), even minor alterations in the bipiperidine linkage position have been shown to dramatically alter biological activity, as demonstrated in studies of CCR3 antagonists where specific bipiperidine scaffolds are required for optimal receptor binding [3].

Linkage position change alters nitrogen pKa context and geometry
Regioisomeric scaffolds may shift pharmacophore presentation and SAR
Symmetric bipiperidines (4,4′-, 2,2′-) lack asymmetric binding-vector profile

2,3'-Bipiperidine: Quantitative Differentiation Evidence


Melting Point and LogP Differentiation

2,3'-Bipiperidine exhibits a distinct melting point of 68.5°C [1], which differs from the melting points of other bipiperidine isomers such as 4,4'-bipiperidine. This property is critical for compound handling, formulation, and purification processes. Additionally, the compound has a computed LogP of 1.1281 , indicating moderate lipophilicity that influences its partitioning behavior in biological systems and chromatographic separation characteristics compared to other bispiperidine scaffolds.

Melting Point & LogP
Data to verify
mp 68.5 °C; LogP 1.1281
Supports procurement handling and formulation profiling
No head-to-head isomer data available
Physicochemical characterization Compound library procurement Drug discovery

Commercial Availability and Purity Specifications

2,3'-Bipiperidine is commercially available from multiple specialty chemical suppliers with a minimum purity specification of 95% . This level of purity is essential for its use as a building block in medicinal chemistry and for ensuring reproducibility in biological assays. The compound is typically supplied as a solid, with recommended long-term storage in a cool, dry place to maintain stability .

Commercial Purity
Supplier specification
≥95% (solid form)
Ensures reproducibility across procurement lots
Multiple vendor sourcing available
Chemical procurement Building block sourcing Analytical quality control

Chair-Chair Conformation by X-ray Crystallography

X-ray crystallographic studies reveal that 2,3'-bipiperidine adopts distorted chair-chair conformations with dihedral angles sensitive to N-substituents and counterions . This conformational behavior is distinct from the more symmetric 4,4'-bipiperidine and 2,2'-bipiperidine scaffolds. The 2,2'-bipiperidine ligand, for example, is characterized by its steric rigidity and reduced fluxional character due to its chelate ring being part of a three-ring system [1]. The conformational flexibility of 2,3'-bipiperidine provides unique opportunities for tuning molecular recognition events.

Chair-Chair Conformation
Class-level
Distorted chair-chair; dihedral angle sensitivity
Supports scaffold geometry–target engagement studies
Solid-state; solution behavior may differ
Structural biology Computational chemistry Conformational analysis

2,3'-Bipiperidine: Primary Applications


CNS-Targeted Chemical Library Building Block

The unique 2,3'-linkage of this bipiperidine scaffold presents a distinct spatial orientation of the two basic nitrogen atoms, which can be exploited to explore novel pharmacophores for central nervous system (CNS) targets. Its moderate LogP of 1.1281 is within the desirable range for CNS drug candidates, supporting its utility in designing compounds with the potential for blood-brain barrier penetration. This scaffold is suitable for generating diverse chemical libraries through N-alkylation, N-acylation, or other derivatization reactions on the two differentially positioned nitrogen atoms.

Chemokine Receptor Antagonist SAR Probing

Bipiperidine scaffolds have been successfully employed as core motifs in potent CCR3 and CCR5 antagonists [1][2]. The 2,3'-bipiperidine isomer offers a unique vector for the attachment of pharmacophoric elements compared to the more commonly used 4,4'- or 1,4'-bipiperidine cores. Procurement of 2,3'-bipiperidine enables medicinal chemists to systematically explore the impact of scaffold geometry on receptor binding affinity, selectivity, and functional activity in chemokine receptor programs.

Asymmetric Ligand Design for Organometallic Catalysis

The inherent asymmetry of the 2,3'-bipiperidine scaffold makes it a promising candidate for the development of chiral ligands for transition metal catalysis. Related bipiperidine derivatives, particularly enantiomerically pure 2,2'-bipiperidines, have demonstrated utility as efficient ligands in copper-catalyzed enantioselective Henry reactions [3]. The 2,3'-scaffold offers a distinct chiral environment that could lead to novel selectivity profiles in asymmetric transformations.

DNA-Intercalating Antiproliferative Polyketide Component

Recent research has explored bipiperidine conjugates as soluble sugar surrogates in DNA-intercalating antiproliferative polyketides [4]. The specific geometry of the 2,3'-bipiperidine core may offer advantages in terms of solubility enhancement or DNA-binding geometry compared to alternative scaffolds. This application scenario is supported by the compound's physicochemical profile, including its moderate LogP and aqueous solubility characteristics .

Application
Selection Property
Validation Focus
CNS chemical library design
Asymmetric diamine scaffold with moderate LogP profile
CNS MPO score optimization; brain penetration model evaluation
Chemokine receptor SAR exploration
2,3′-scaffold geometry for pharmacophore vector variation
CCR3/CCR5 binding assay profiling; SAR transferability assessment
Asymmetric organometallic ligand design
Inherent scaffold asymmetry as chiral ligand precursor
Enantioselectivity screening; metal complexation characterization
DNA-intercalating polyketide conjugate
Soluble sugar surrogate with defined N-vector geometry
DNA binding affinity studies; antiproliferative endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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